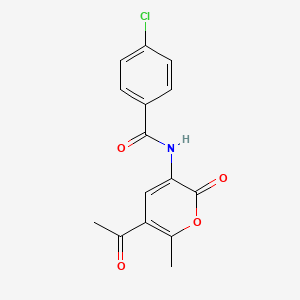

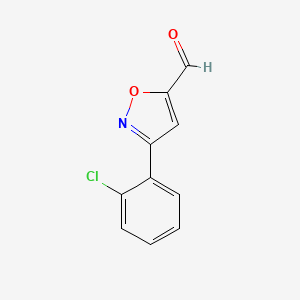

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

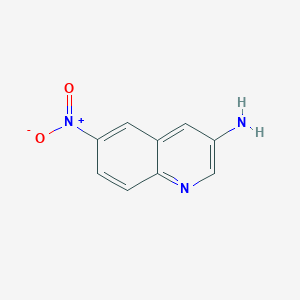

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide, also known as AM251, is a selective antagonist of the cannabinoid receptor type 1 (CB1R). CB1R is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological and pathological processes, including pain, appetite, memory, and addiction. AM251 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and neurological disorders.

Scientific Research Applications

Synthesis and Characterization

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide and its derivatives are explored in the synthesis and characterization of various chemical compounds. Research has been conducted on the synthesis of dehydroacetic acid derivatives and their complexes, revealing insights into their molecular and crystal structures through NMR spectroscopy and X-ray diffraction analysis. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Cindrić et al., 2004).

Structural Analysis

The structural analysis of similar compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, has been conducted to understand their supramolecular aggregation, which is controlled by hydrogen bonding and π–π interactions. Such studies are crucial for the development of new materials and pharmaceuticals, offering insights into the molecular interactions that govern their properties and functionalities (Kranjc et al., 2012).

Antimicrobial Activity

Research on derivatives of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide has shown potential antimicrobial properties. For instance, certain 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Aytemir et al., 2003).

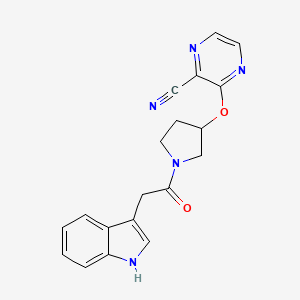

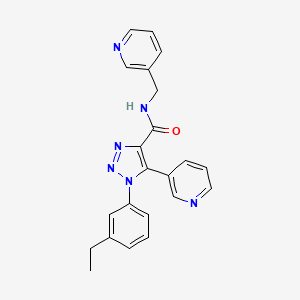

Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of novel heterocyclic compounds, such as oxadiazole derivatives, which are anticipated to exhibit significant pharmacological activities. These synthetic pathways contribute to the expansion of chemical libraries and the exploration of new therapeutic agents (Kumar & Mashelker, 2007).

Crystal Structure and Computational Studies

Recent studies have focused on the crystal structure and computational analyses of compounds related to N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide. These investigations provide valuable insights into the molecular configurations, intermolecular interactions, and potential binding modes within biological targets, facilitating the rational design of new compounds with desired properties (Sebhaoui et al., 2020).

properties

IUPAC Name |

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c1-8(18)12-7-13(15(20)21-9(12)2)17-14(19)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZXYDAYCPDFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2777620.png)

![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)

![2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2777625.png)

![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2777627.png)

![1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2777628.png)

![N-(4-ethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777629.png)

![Tert-butyl 4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2777632.png)